molecular formula C51H53Cl2O4P2RuS-3 B2510590 Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride CAS No. 944451-29-0

Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride

Cat. No.: B2510590
CAS No.: 944451-29-0
M. Wt: 995.9 g/mol
InChI Key: KZYIXVZUDNCDQM-UHFFFAOYSA-L
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Description

Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride is a useful research compound. Its molecular formula is C51H53Cl2O4P2RuS-3 and its molecular weight is 995.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar ruthenium complexes have been studied for their anti-metastatic activities , suggesting that they may target cancer cells.

Mode of Action

It is known that ruthenium complexes can interact with various biomolecules within cells , which could contribute to their observed effects.

Biochemical Pathways

The anti-metastatic activities of similar ruthenium complexes suggest that they may influence pathways related to cell proliferation and migration .

Result of Action

Similar ruthenium complexes have demonstrated anti-metastatic properties , suggesting that they may inhibit the spread of cancer cells.

Action Environment

It is known that the complex is a red-colored, diamagnetic solid , which suggests that its stability and activity may be influenced by factors such as temperature and light exposure.

Properties

CAS No.

944451-29-0

Molecular Formula

C51H53Cl2O4P2RuS-3

Molecular Weight

995.9 g/mol

IUPAC Name

carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;sulfane;chloride

InChI

InChI=1S/C38H28O4P2.C10H14.3CH3.2ClH.Ru.H2S/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;;;;;/h1-24H,25-26H2;4-8H,1-3H3;3*1H3;2*1H;;1H2/q;;3*-1;;;+2;/p-2

InChI Key

KZYIXVZUDNCDQM-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Canonical SMILES

[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.S.[Cl-].Cl[Ru+]

solubility

not available

Origin of Product

United States

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